5-hydrazinyl-1-methyl-1H-1,2,4-triazole
Overview
Description
5-hydrazinyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a hydrazine group attached to the triazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The compound acts in a competitive manner, binding to the active site of the enzyme and preventing the breakdown of acetylcholine . This results in an increase in the concentration of acetylcholine, enhancing its effects .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine . This can enhance the transmission of nerve impulses, potentially improving cognitive function . Excessive acetylcholine can also lead to overstimulation of the nervous system, causing symptoms such as muscle weakness and fatigue .
Action Environment
The action of this compound can be influenced by various environmental factors For instance, the pH of the environment can affect the compound’s stability and efficacy Additionally, the presence of other substances, such as inhibitors or activators of AChE, can also impact the compound’s action
Biochemical Analysis
Biochemical Properties
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase, exhibiting inhibitory effects . This interaction is competitive, with the compound binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, this compound interacts with proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving acetylcholine . This compound can alter gene expression, leading to changes in cellular metabolism and function . In some cases, it has been observed to induce apoptosis in certain cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits acetylcholinesterase by binding to its active site, thereby preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in cell viability and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enhancing cholinergic transmission . At high doses, it can induce toxicity, leading to adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, with specific dosages required to achieve desired therapeutic outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase, influencing metabolic flux and metabolite levels . The compound can also affect the synthesis and degradation of other biomolecules, thereby modulating overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites of action to exert its functions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules, thereby exerting its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with 1-methyl-1H-1,2,4-triazole precursors. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-hydrazinyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of this compound include various substituted triazoles, hydrazine derivatives, and oxidized products. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been explored for their antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole: Lacks the hydrazine group, resulting in different chemical and biological properties.
5-amino-1-methyl-1H-1,2,4-triazole: Contains an amino group instead of a hydrazine group, leading to variations in reactivity and applications.
Uniqueness
5-hydrazinyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-8-3(7-4)5-2-6-8/h2H,4H2,1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFCAVHVKKPYQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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